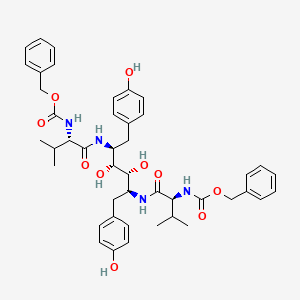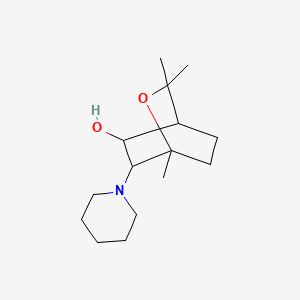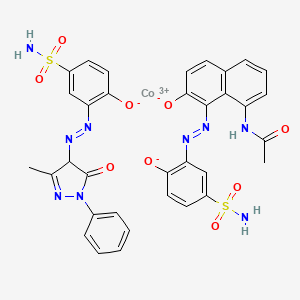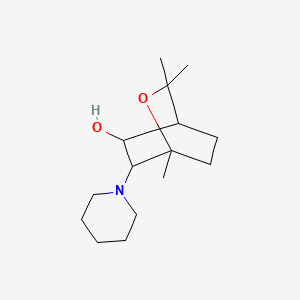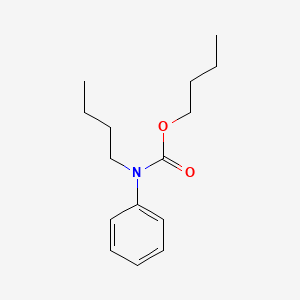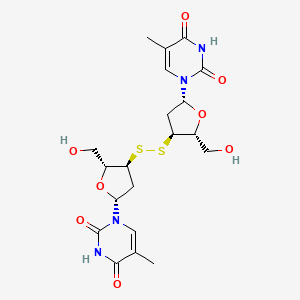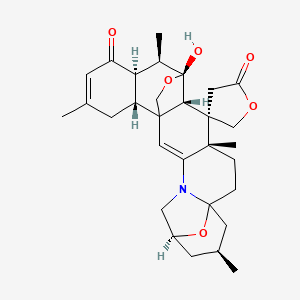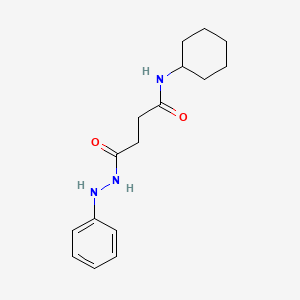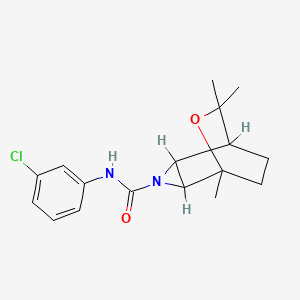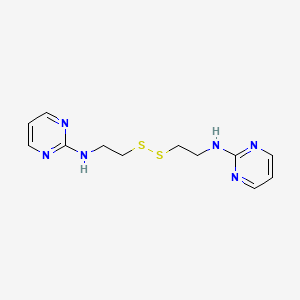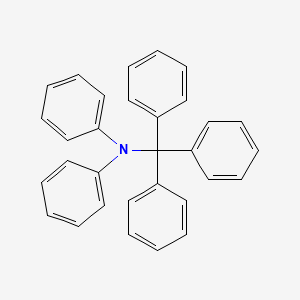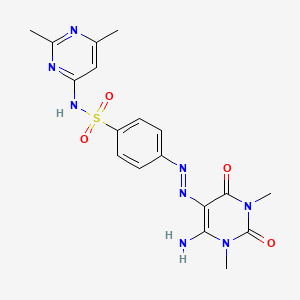
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- is a complex organic compound that features a benzenesulfonamide group linked to a pyrimidinyl azo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the azo linkage and subsequent attachment of the pyrimidinyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and diazonium salts. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and other applications.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonamide group suggests possible antibacterial activity, while the pyrimidinyl groups may interact with nucleic acids or enzymes.
Industry
In industrial applications, the compound could be used in the development of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action for Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and may exhibit similar chemical reactivity and biological activity.
Azo compounds: Compounds with azo linkages often have similar properties, such as the ability to undergo reduction to form amines.
Pyrimidinyl compounds: These compounds contain the pyrimidine ring and may have comparable interactions with nucleic acids or enzymes.
Uniqueness
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and pyrimidinyl groups allows for diverse applications and interactions, setting it apart from other compounds.
Propiedades
Número CAS |
29822-12-6 |
|---|---|
Fórmula molecular |
C18H20N8O4S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N8O4S/c1-10-9-14(21-11(2)20-10)24-31(29,30)13-7-5-12(6-8-13)22-23-15-16(19)25(3)18(28)26(4)17(15)27/h5-9H,19H2,1-4H3,(H,20,21,24) |
Clave InChI |
WUSZIDCGPNGZMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N(C(=O)N(C3=O)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


